molecular formula C15H13ClN2S B1437385 N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine CAS No. 941867-22-7

N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine

Cat. No. B1437385
M. Wt: 288.8 g/mol
InChI Key: YWQKFNGRFQUNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzothiazoles, which “N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine” is a derivative of, can be achieved through various methods . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

Antitumor Activity

N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine, as part of the benzothiazole derivatives, has shown significant potential in antitumor activity. A study by Chua et al. (1999) highlights the antitumor properties of 2-(4-aminophenyl)benzothiazoles, which are effective against various cancer cell lines including breast, ovarian, colon, and renal cancers. The research suggests that these compounds' antitumor activity may involve a novel mechanism linked to their metabolic transformations within cancer cells (Chua et al., 1999).

Antimicrobial and Corrosion Inhibition

Nayak and Bhat (2023) studied the antimicrobial and corrosion inhibition properties of benzothiazole derivatives, including N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine. Their findings suggest that these compounds exhibit significant antimicrobial activities and can act as effective corrosion inhibitors in certain environments (Nayak & Bhat, 2023).

Biological Screening and Pharmacological Activities

Another research by Chidrawar (2016) indicates that benzothiazole derivatives possess various pharmacological and biological activities. Among these, anti-inflammatory and antibacterial activities are prominent. The study involves the synthesis of substituted benzothiazoles, offering insights into their potential therapeutic applications (Chidrawar, 2016).

Synthesis and Characterization for Biological Activities

Hunasnalkar et al. (2010) also emphasize the wide range of therapeutic properties of substituted benzothiazoles, including their potential as anti-inflammatory and antibacterial agents. The study outlines the process of synthesizing these compounds and characterizing them for potential biological activities (Hunasnalkar et al., 2010).

Prodrug Development for Antitumor Properties

Research by Bradshaw et al. (2002) discusses the development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These prodrugs are designed to overcome limitations posed by the lipophilicity of benzothiazoles, enhancing their potential in cancer treatment (Bradshaw et al., 2002).

properties

IUPAC Name

N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10-12(16)7-8-13-14(10)18-15(19-13)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQKFNGRFQUNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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